
4-Fluoro-5-(2,3,4-trichlorophenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-(2,3,4-trichlorophenyl)indole is a synthetic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 4th position and a trichlorophenyl group at the 5th position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(2,3,4-trichlorophenyl)indole typically involves the functionalization of the indole ring. One common method includes the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . The reaction conditions often require low temperatures and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indole precursors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-(2,3,4-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and potential as a bioactive compound.
Medicine: Investigated for its antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(2,3,4-trichlorophenyl)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trichlorophenyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Fluoro-4-(2,4,6-trichlorophenyl)indole
- 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetonitrile
Comparison: Compared to similar compounds, 4-Fluoro-5-(2,3,4-trichlorophenyl)indole exhibits unique properties due to the specific positioning of the fluorine and trichlorophenyl groups.
Properties
Molecular Formula |
C14H7Cl3FN |
|---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
4-fluoro-5-(2,3,4-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C14H7Cl3FN/c15-10-3-1-7(12(16)13(10)17)8-2-4-11-9(14(8)18)5-6-19-11/h1-6,19H |
InChI Key |
OKXXHXWTJZKSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C=C3)Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


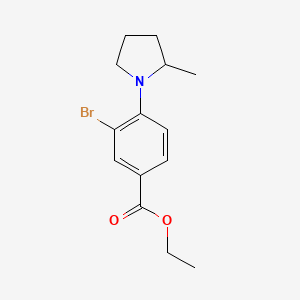
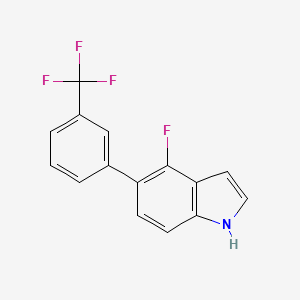
![N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/structure/B13089505.png)

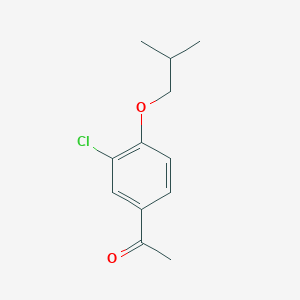

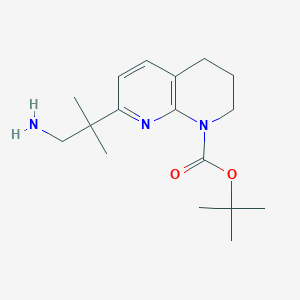
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)

![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
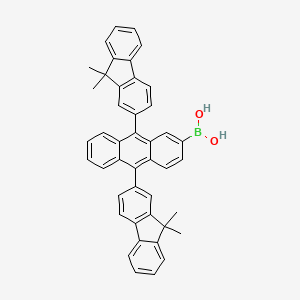
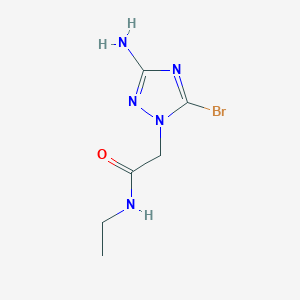
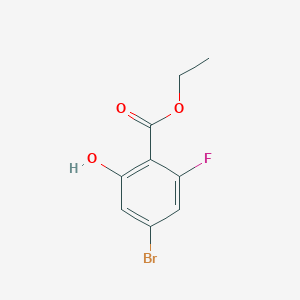
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
